4-(4-fluorophenyl)-N-(2-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide
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Description
4-(4-fluorophenyl)-N-(2-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide is a useful research compound. Its molecular formula is C20H19FN4OS and its molecular weight is 382.46. The purity is usually 95%.
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Scientific Research Applications
Photophysical and Optical Properties
Research on derivatives of imidazo[1,5-a]pyridine, similar in structure to the compound , has explored their potential in photophysical applications. For example, one study on "1,3-diarylated imidazo[1,5-a]pyridine derivatives" demonstrated significant Stokes' shift ranges and quantum yields in solution, highlighting their utility in creating luminescent materials (Volpi et al., 2017). These properties make such compounds attractive for applications in optical devices and sensors.
Anticancer Activity
Imidazo[1,2-a]pyridines and their derivatives have been examined for their anticancer activities. Studies have shown that specific selenylated imidazo[1,2-a]pyridines exhibit cytotoxicity against breast cancer cell lines, suggesting their potential as chemotherapeutic agents (Almeida et al., 2018). These compounds inhibit cell proliferation and induce apoptosis, which are key mechanisms in cancer therapy.
Antiviral and Antimicrobial Activities
Another area of research for similar compounds involves their antiviral and antimicrobial properties. For instance, biphenyl derivatives of imidazo[1,2-a]pyridine have been designed to inhibit the replication of viruses like the bovine viral diarrhea virus (BVDV) and hepatitis C virus (HCV), offering new pathways for antiviral drug development (Enguehard-Gueiffier et al., 2013).
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS/c1-26-17-5-3-2-4-15(17)24-20(27)25-11-10-16-18(23-12-22-16)19(25)13-6-8-14(21)9-7-13/h2-9,12,19H,10-11H2,1H3,(H,22,23)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWJMBPELXINPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCC3=C(C2C4=CC=C(C=C4)F)N=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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